H-Ile-OtBu.HCl

説明

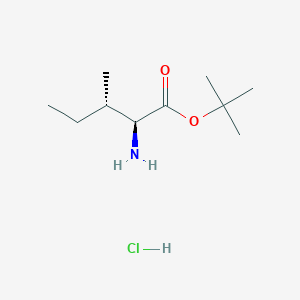

Structure

3D Structure of Parent

特性

IUPAC Name |

tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRYMHOZFAPYPJ-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922990 | |

| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119483-46-4 | |

| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Ile-OtBu.HCl (L-Isoleucine tert-butyl ester hydrochloride)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a critical amino acid derivative utilized in synthetic chemistry. It details the compound's chemical structure, physicochemical properties, core applications, and detailed experimental protocols for its synthesis and use.

Chemical Structure and Identification

This compound is the hydrochloride salt of the tert-butyl ester of L-isoleucine. The tert-butyl (OtBu) group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Caption: Chemical structure of L-Isoleucine tert-butyl ester hydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | [1] |

| Synonyms | This compound, L-Isoleucine t-butyl ester hydrochloride | [1][2][3][4][5][6][7] |

| CAS Number | 69320-89-4 | [2][3][4][6][8][9] |

| Molecular Formula | C₁₀H₂₂ClNO₂ | [1][2][3][5][7][8] |

| Molecular Weight | 223.74 g/mol | [1][2][3][5][6][7][8][9] |

| InChI | InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 | [1][2] |

| InChIKey | IFRYMHOZFAPYPJ-WSZWBAFRSA-N | [1][2] |

| SMILES | CCC(C)C(C(=O)OC(C)(C)C)N.Cl |[4] |

Physicochemical Properties

The physical and chemical properties of this compound make it a versatile reagent for organic synthesis, particularly under specific reaction conditions.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white crystalline solid or powder | [3][6][10][11] |

| Melting Point | 160 °C | [5][8][10] |

| Solubility | DMSO: 100 mg/mL | [3][12][13] |

| Methanol: 50 mg/mL | [5][14] | |

| Optical Rotation | [α]D²⁰ = +31 ± 3° (c=1 in MeOH) | [6] |

| | [α] = 14.6° (c=1.10 g/100mL in H₂O) |[11] |

Storage and Stability: For long-term storage, the compound should be kept as a powder at -20°C, where it is stable for up to three years.[3][11][12] For shorter periods, storage at 4°C is acceptable for up to two years.[3][11][12] When dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or -20°C for one month to prevent degradation.[3][12][13] The compound is noted to be air-sensitive and incompatible with strong oxidizing agents.[14]

Core Applications in Synthesis

This compound is a valuable building block primarily used in the synthesis of peptides and other complex organic molecules.[6] Its main functions are:

-

Peptide Synthesis: It serves as a protected form of isoleucine, typically for the C-terminal residue in solution-phase peptide synthesis or for the creation of peptide fragments. The OtBu group is stable under many coupling conditions but can be removed with moderate to strong acids (e.g., trifluoroacetic acid, TFA), making it orthogonal to Fmoc and Cbz protecting groups.[15]

-

Drug Development: As an amino acid derivative, it is crucial in the development of new therapeutic agents, especially those targeting metabolic pathways where it can mimic natural amino acids.[6]

-

Protein Engineering: Researchers use this ester to modify proteins, which can enhance their stability and functionality for therapeutic applications.[6]

-

General Organic Synthesis: It acts as an important intermediate and raw material in the synthesis of agrochemicals and dyestuffs.[5][14][16]

Experimental Protocols

The following section provides detailed methodologies for the synthesis, application, and characterization of this compound.

Protocol for the Synthesis of this compound

This protocol is based on the general method for preparing amino acid tert-butyl esters via acid-catalyzed esterification with isobutylene.[17]

Materials:

-

L-Isoleucine

-

Dioxane (anhydrous)

-

p-Toluenesulfonic acid (PTSA) or sulfuric acid

-

Isobutylene (liquid or gas)

-

10% Sodium bicarbonate solution

-

Brine solution

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or as a solution in ether)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Esterification: Suspend L-Isoleucine (1 equivalent) in anhydrous dioxane within a high-pressure reaction vessel.

-

Add a catalytic amount of PTSA (e.g., 1.5-2 equivalents).

-

Introduce isobutylene (a large excess, e.g., filling the vessel volume) into the sealed vessel.

-

Stir the mixture at room temperature for 4-5 days. Monitor the reaction progress via TLC or LC-MS.

-

Workup: Upon completion, vent the excess isobutylene. Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then a brine solution.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the free amine (H-Ile-OtBu) as an oil or solid.

-

Salt Formation: Dissolve the crude free amine in approximately 10 volumes of anhydrous diethyl ether and cool the solution to -20°C.

-

Slowly add one equivalent of a standardized HCl solution in ether.

-

A white precipitate of this compound will form. The product can be isolated by filtration or by removing the solvent under vacuum.

Caption: General workflow for the synthesis of this compound.

Protocol for Solution-Phase Peptide Coupling

This protocol describes a representative procedure for coupling an N-protected amino acid to this compound to form a dipeptide.

Materials:

-

This compound

-

N-protected amino acid (e.g., Fmoc-Ala-OH)

-

Base (e.g., Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM))

-

Solvent (e.g., Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

-

Neutralization: Dissolve this compound (1 equivalent) in anhydrous DMF. Add DIEA (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

-

Activation: In a separate flask, dissolve the N-protected amino acid (1 equivalent) and the coupling reagent (e.g., HBTU, 1 equivalent) in anhydrous DMF. Add DIEA (2 equivalents) and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the solution containing the free amine of H-Ile-OtBu.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

-

Workup and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide using column chromatography on silica gel.

Caption: Workflow for a solution-phase peptide coupling reaction.

Characterization Methods

Standard analytical techniques are used to confirm the identity and purity of this compound and its reaction products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. Expected signals include those for the ethyl and methyl groups of the isoleucine side chain, the α-proton, the nine equivalent protons of the tert-butyl group, and the amine protons. Purity can also be assessed via NMR.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the purity of the final product, with typical purities for commercial-grade material being ≥98%.[6]

Conclusion

L-Isoleucine tert-butyl ester hydrochloride is an indispensable reagent in modern organic and medicinal chemistry. Its well-defined structure and predictable reactivity make it a cornerstone for the synthesis of peptides and other complex molecules. The robust protection afforded by the tert-butyl ester group, combined with the stability of the hydrochloride salt, ensures its utility in multi-step synthetic campaigns. The protocols and data presented in this guide provide researchers and developers with the essential information needed to effectively utilize this compound in their work.

References

- 1. tert-Butyl isoleucinate--hydrogen chloride (1/1) | C10H22ClNO2 | CID 11687228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocrick.com [biocrick.com]

- 5. L-Isoleucine tert-butyl ester hydrochloride | 69320-89-4 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. L-Isoleucine tert-butyl ester hydrochloride | 69320-89-4 [chemnet.com]

- 8. This compound - Amino Acide Derivatives - Crysdot [crysdotllc.com]

- 9. peptide.com [peptide.com]

- 10. Page loading... [guidechem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. L-Isoleucine tert-butyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. peptide.com [peptide.com]

- 16. L-Isoleucine tert-butyl ester hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 17. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. bachem.com [bachem.com]

L-Isoleucine tert-butyl ester hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Building Block in Peptide Synthesis

L-Isoleucine tert-butyl ester hydrochloride stands as a critical reagent in the field of peptide chemistry, serving as a protected form of the essential amino acid L-isoleucine. Its primary function lies in its application as a fundamental building block for the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The strategic use of the tert-butyl ester as a protecting group for the carboxylic acid functionality allows for the controlled, sequential addition of amino acids to a growing peptide chain, preventing unwanted side reactions. This technical guide provides a comprehensive overview of the function, properties, and application of L-Isoleucine tert-butyl ester hydrochloride for researchers, scientists, and professionals involved in drug development and biochemical research.

Core Function and Applications

L-Isoleucine tert-butyl ester hydrochloride is principally utilized to introduce an L-isoleucine residue into a peptide sequence. The tert-butyl ester group provides temporary protection of the carboxylic acid, which is crucial for preventing the amino acid from reacting with itself or other activated amino acids during the coupling process. This protection strategy is a cornerstone of modern peptide synthesis.[1][2]

The applications of this compound are diverse and impactful:

-

Peptide Synthesis: It is a valuable component in the synthesis of therapeutic peptides and other biologically active peptide sequences. The controlled nature of its use ensures the precise construction of complex peptide structures.[3]

-

Drug Development: As a key intermediate, it plays a role in the development of new pharmaceutical agents, particularly those based on peptide scaffolds that may target a wide range of diseases.[3]

-

Protein Engineering: Researchers employ this and similar derivatives to modify proteins, which can enhance their stability, functionality, or create novel therapeutic proteins.[3]

-

Biotechnology: In biotechnological applications, it contributes to the production of recombinant proteins, potentially improving yields and purity.[3]

-

Metabolism Research: The compound is instrumental in studies of amino acid metabolism, offering insights into nutritional biochemistry and potential therapeutic targets.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of L-Isoleucine tert-butyl ester hydrochloride is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Synonyms | L-Ile-OtBu·HCl, H-Ile-OtBu·HCl | [3] |

| CAS Number | 69320-89-4 | [3] |

| Molecular Formula | C₁₀H₂₁NO₂·HCl | [3] |

| Molecular Weight | 223.7 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Solubility | Soluble in methanol (50 mg/ml) | [4][5] |

| Optical Rotation | [α]D²⁰ = +31 ± 3º (c=1 in MeOH) | [3] |

| Storage Conditions | Store at 0-8°C | [3][6] |

| Inchi Key | IFRYMHOZFAPYPJ-HAGKNZRZNA-N | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the use of L-Isoleucine tert-butyl ester hydrochloride in the context of solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support involves a cyclical process of deprotection of the N-terminal amino group, followed by the coupling of the next amino acid in the sequence.

Protocol 1: Coupling of L-Isoleucine tert-butyl ester hydrochloride

This protocol describes the coupling of the subsequent amino acid to the N-terminus of the isoleucine residue after the L-Isoleucine tert-butyl ester hydrochloride has been incorporated into the growing peptide chain and its N-terminus has been deprotected (e.g., from an Fmoc group).

Materials:

-

Peptide-resin with a free N-terminal isoleucine.

-

Fmoc-protected amino acid (the next in the sequence).

-

Coupling reagent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

-

Solid-phase synthesis vessel.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction can be extended or repeated.

-

Washing: After a successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection

This protocol outlines the final step of cleaving the synthesized peptide from the resin support and simultaneously removing the tert-butyl ester protecting group from the isoleucine residue, along with other acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin.

-

Cleavage cocktail: A common mixture is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). The exact composition can be adjusted based on the peptide sequence. For example, a standard cleavage cocktail could be TFA/TIS (triisopropylsilane)/H₂O (95:2.5:2.5 v/v).

-

Cold diethyl ether.

-

Centrifuge and lyophilizer.

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. The TFA in the cocktail cleaves the peptide from the resin and removes the tert-butyl ester and other acid-labile protecting groups. Scavengers like TIS are included to trap the reactive carbocations generated during this process.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether to remove the scavengers, and then dry the crude peptide under vacuum.

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final purified peptide should be characterized by mass spectrometry to confirm its identity and purity.[7]

Logical Relationships in Peptide Synthesis

The core of peptide synthesis is a cyclical process. The following diagram illustrates the logical flow of adding a single amino acid residue to the growing peptide chain on a solid support.

Quantitative Data

Quantitative data for the biological activity of L-Isoleucine tert-butyl ester hydrochloride itself is not applicable, as it is a synthetic intermediate. The relevant quantitative data pertains to the efficiency of its use in peptide synthesis.

| Parameter | Typical Value/Range | Notes | Reference(s) |

| Coupling Efficiency | > 99% | Per step, as determined by qualitative tests like the Kaiser test. Achieving high coupling efficiency at each step is critical for the overall yield of the final peptide. | |

| Overall Yield (Crude) | 60-80% | This is a general range for the synthesis of a moderately sized peptide (10-20 amino acids) and is highly dependent on the sequence, resin, and coupling strategy. The net peptide content is often lower. | [8] |

| Purity (after HPLC) | > 95-98% | The purity of the final peptide after purification by RP-HPLC. |

Conclusion

L-Isoleucine tert-butyl ester hydrochloride is an indispensable tool in the arsenal of peptide chemists. Its function as a protected amino acid enables the precise and efficient synthesis of complex peptides for a wide array of research and therapeutic applications. A thorough understanding of its properties and the experimental protocols for its use is fundamental for any scientist or professional engaged in the field of peptide synthesis and drug development. The methodologies outlined in this guide provide a solid foundation for the successful application of this key building block in the laboratory.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. peptide.com [peptide.com]

- 4. wernerlab.weebly.com [wernerlab.weebly.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Analytical methods and Quality Control for peptide products [biosynth.com]

The Role of the OtBu Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and sequential world of peptide synthesis, the strategic use of protecting groups is fundamental to success. These chemical shields temporarily block reactive functional groups, preventing unwanted side reactions and ensuring the accurate assembly of the desired peptide chain. Among the arsenal of protecting groups available to chemists, the tert-butyl (tBu) group, particularly as a tert-butyl ester (OtBu), plays a pivotal role in the protection of acidic amino acid side chains, namely aspartic acid (Asp) and glutamic acid (Glu).[1][2]

This technical guide provides a comprehensive overview of the OtBu protecting group in the context of modern peptide synthesis, with a focus on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. We will delve into its chemical properties, applications, and the critical aspects of its removal, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in optimizing their synthetic strategies.

Core Function and Chemical Properties of the OtBu Group

The primary function of the OtBu group is to mask the nucleophilic carboxyl group on the side chains of aspartic and glutamic acids.[1] This prevents the side chain from participating in undesired reactions, such as branching of the peptide chain, during the coupling steps of SPPS. The key chemical properties that make OtBu a cornerstone of peptide synthesis are its stability and orthogonal deprotection characteristics.

Stability: The OtBu ester is exceptionally stable under the basic and nucleophilic conditions required for the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[1] The standard reagent used for Fmoc deprotection is a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The steric hindrance provided by the bulky tert-butyl group ensures its stability throughout the iterative cycles of peptide chain elongation.

Acid Lability: The OtBu group is readily and specifically cleaved under strongly acidic conditions.[1] The most common reagent for this purpose is trifluoroacetic acid (TFA).[1][4] This acid-lability is the basis for the final deprotection step in Fmoc-SPPS, where the completed peptide is cleaved from the solid support and all acid-labile side-chain protecting groups, including OtBu, are removed simultaneously.

Orthogonality: The differential stability of the Fmoc group (base-labile) and the OtBu group (acid-labile) is a prime example of an orthogonal protection strategy.[5][6] This orthogonality is the cornerstone of Fmoc-SPPS, as it allows for the selective removal of the temporary Nα-protecting group at each cycle of amino acid addition without affecting the permanent side-chain protection.

Data Presentation: Quantitative Analysis

The performance of the OtBu protecting group and the conditions for its use can be quantitatively assessed, particularly in the context of minimizing side reactions.

Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid and Aspartimide Formation

| Protecting Group | Model Peptide Sequence | Fmoc Deprotection Conditions | Aspartimide-Related Impurities (%) | Reference |

| OtBu | VKDGYI | 20% Piperidine/DMF | High | [1] |

| OMpe (3-methyl-3-pentyl) | VKDGYI | 20% Piperidine/DMF | Moderate | [1] |

| OBno (5-n-butyl-5-nonyl) | VKD(G/N/R)YI | 20% Piperidine/DMF (simulating 100 cycles) | <1% (for N, R), ~10% (for G) | [7] |

Table 2: Effect of Fmoc Deprotection Conditions on Aspartimide Formation with Asp(OtBu)

| Deprotection Reagent | Additive | Peptide Sequence Context | Aspartimide-Related Impurities (%) | Reference |

| 20% Piperidine in DMF | None | Asp(OtBu)-Gly | 44 | [8] |

| 20% Piperidine in DMF | 0.1 M HOBt | Asp(OtBu)-Gly | Reduced | [8] |

| 5% Piperazine in DMF | 0.1 M HOBt | General | Lower than piperidine | [1] |

Table 3: Performance of Cleavage Cocktails in Mitigating S-tert-butylation of Cysteine

| Cleavage Cocktail Composition (TFA/Scavengers) | Desired Peptide (%) | S-tert-butylated Impurity (%) | Reference |

| 95:2.5:2.5 (TFA/TIS/H₂O) at 25°C for 1h | 81.2 | 18.6 | [6] |

| 95:2.5:2.5 (TFA/TIS/H₂O) at 25°C for 30 min | 88.9 | 11.1 | [6] |

| 90:2.5:2.5:5 (TFA/TIS/H₂O/DMS) | 90.1 | 9.9 | [6] |

| 70:5:5:10:10 + 1% DTT (TFA/TIS/H₂O/Thioanisole/DMS) for 30 min, then add TFA to 80% for 150 min | >95 | <5 | [6] |

Key Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes is crucial for understanding the role of the OtBu protecting group.

Caption: Protection and Deprotection of Glutamic Acid with OtBu.

Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow.

Caption: Mechanism of Aspartimide Formation from Asp(OtBu).

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH

This protocol outlines a general method for the tert-butylation of the glutamic acid side chain followed by Fmoc protection.

Materials:

-

L-Glutamic acid

-

Isobutylene

-

Sulfuric acid (catalytic amount)

-

Dioxane

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Tert-butylation: Suspend L-Glutamic acid in dioxane and cool in an ice bath.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Bubble isobutylene gas through the stirred suspension for several hours, maintaining the cold temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product, Glu(OtBu)-OH, with an appropriate organic solvent.

-

Fmoc Protection: Dissolve the crude Glu(OtBu)-OH in a mixture of aqueous sodium bicarbonate and an organic solvent (e.g., dioxane or acetone).

-

Add a solution of Fmoc-OSu in the same organic solvent dropwise to the stirred mixture.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Acidify the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield pure Fmoc-L-Glu(OtBu)-OH.

Protocol 2: Standard SPPS Cycle with Fmoc-Glu(OtBu)-OH

This protocol describes a single coupling cycle in a manual Fmoc-SPPS workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HCTU or HATU) (3-5 equivalents)

-

Base (e.g., DIPEA or Collidine) (6-10 equivalents)

-

DMF (peptide synthesis grade)

-

20% (v/v) piperidine in DMF

-

DCM (dichloromethane)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes and drain.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH and the coupling reagent in DMF.

-

Add the base to the amino acid solution and allow to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.[9]

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 3: Cleavage of Peptide from Resin and OtBu Deprotection

This protocol outlines the final step of SPPS to obtain the crude peptide.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent K for peptides with sensitive residues: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)[6]

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per gram of resin). Ensure the resin is fully submerged.

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.

-

Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The OtBu protecting group for the side chains of aspartic and glutamic acid is an indispensable tool in modern peptide synthesis, particularly within the Fmoc/tBu orthogonal strategy. Its stability to the basic conditions of Fmoc deprotection and its clean cleavage under acidic conditions make it a reliable choice for the synthesis of a wide range of peptides. However, a thorough understanding of its potential side reactions, most notably aspartimide formation in Asp-containing peptides, is crucial for its effective use. By carefully selecting deprotection and cleavage conditions and, where necessary, employing alternative strategies such as bulkier protecting groups or backbone protection, researchers can harness the full potential of the OtBu group to synthesize complex and high-purity peptides for research, diagnostics, and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 8. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to H-Ile-OtBu.HCl: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a crucial amino acid derivative for peptide synthesis and drug development. We will cover its chemical properties, a general synthesis protocol, and its application in solid-phase peptide synthesis (SPPS), adhering to the highest standards of scientific and technical documentation.

Core Compound Data

This compound is the hydrochloride salt of the tert-butyl ester of L-isoleucine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of isoleucine. This protection is vital during peptide synthesis to prevent unwanted side reactions, ensuring the controlled and sequential formation of peptide bonds.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 69320-89-4 | [1] |

| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |

| Molecular Weight | 223.74 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (by NMR) | ≥97.0% | [1] |

| Optical Rotation | [α]²⁰D = +14.6° (c=1.10 in H₂O) | [1] |

The Role of Protecting Groups in Peptide Synthesis

In peptide synthesis, the strategic use of protecting groups is fundamental. Amino acids possess at least two reactive functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). To form a peptide bond between two amino acids in a controlled manner, the amino group of one and the carboxylic acid group of the other must be selectively activated and coupled. Without protecting groups, uncontrolled polymerization would occur.

This compound exemplifies the use of a C-terminal protecting group. The tert-butyl ester shields the carboxylic acid of isoleucine, leaving its amino group free to react with the activated carboxylic acid of another N-terminally protected amino acid. This strategy is a cornerstone of both solution-phase and solid-phase peptide synthesis.

References

Synthesis of H-Ile-OtBu.HCl from L-Isoleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a crucial building block in peptide synthesis and drug development.[1] The tert-butyl ester group serves as a valuable protecting group for the carboxylic acid functionality of isoleucine, preventing unwanted side reactions during peptide coupling.[2] Its stability under various conditions and the relative ease of its subsequent removal make it a preferred choice in the synthesis of complex peptides and pharmaceutical intermediates.[1][2]

This document details the prevalent synthetic methodologies, provides structured experimental protocols, and presents quantitative data to facilitate the successful and efficient synthesis of this important amino acid derivative.

Core Synthetic Strategies

The synthesis of this compound from L-isoleucine primarily involves the esterification of the carboxylic acid group with a tert-butyl source. The most common and effective methods employ isobutylene or tert-butanol under acidic conditions.

1. Acid-Catalyzed Reaction with Isobutylene: This is a widely utilized industrial method for preparing tert-butyl esters of amino acids.[2] The reaction involves treating L-isoleucine with isobutylene in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, in a suitable solvent like dioxane or dichloromethane.[2] The reaction proceeds via the formation of a tert-butyl cation from isobutylene, which then reacts with the carboxylate of the amino acid. The resulting free base, H-Ile-OtBu, is subsequently converted to its hydrochloride salt. While effective, this method can require specialized equipment like an autoclave to handle the gaseous isobutylene and may involve relatively long reaction times.[2]

2. Esterification with tert-Butanol: An alternative approach involves the direct esterification of L-isoleucine with tert-butanol. This method often requires the use of a coupling agent to facilitate the reaction. A recently developed method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which has been shown to directly afford tert-butyl esters of various free amino acids in good yields.[3][4] Other methods might involve the use of reagents like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl trichloroacetimidate.[3]

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of this compound from L-isoleucine based on established methodologies.

Method 1: Synthesis via Isobutylene and p-Toluenesulfonic Acid

This protocol is adapted from a general procedure for the synthesis of amino acid tert-butyl esters.[2]

Materials:

-

L-Isoleucine

-

Dioxane (anhydrous)

-

p-Toluenesulfonic acid (PTSA)

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Brine solution

-

Dry ether

-

1N HCl in ether

Procedure:

-

Suspend L-Isoleucine (e.g., 25 g) in anhydrous dioxane.

-

Add 1.5 to 2 equivalents of p-toluenesulfonic acid to the suspension.

-

Introduce isobutylene into the reaction mixture. This step is typically performed in a sealed reactor or autoclave.

-

Stir the reaction mixture at room temperature for 2 to 5 days. The reaction progress should be monitored by a suitable analytical technique such as TLC or HPLC.

-

Upon completion, wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the excess acid, followed by washes with water and brine.

-

Remove the solvent under reduced pressure to obtain the free base of the L-isoleucine tert-butyl ester as an oil or solid.

-

Dissolve the free base in approximately 10 volumes of dry ether and cool the solution to -20°C.

-

Slowly add one equivalent of a 1N HCl solution in dry ether.

-

The hydrochloride salt will precipitate. Remove the ether under vacuum to afford the desired this compound.[2]

Method 2: Synthesis using Bis(trifluoromethanesulfonyl)imide in tert-Butyl Acetate

This protocol is based on a modern and efficient method for tert-butylation.[3][4]

Materials:

-

L-Isoleucine

-

tert-Butyl acetate

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

Procedure:

-

To a suspension of L-Isoleucine in tert-butyl acetate, add 1.1 equivalents of bis(trifluoromethanesulfonyl)imide (Tf₂NH).

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or HPLC.

-

Upon completion, the product, H-Ile-OtBu as a Tf₂NH salt, can be isolated. Further treatment with HCl would be necessary to obtain the hydrochloride salt, though the direct product is often suitable for subsequent steps where the free amine is desired.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield | Reference |

| Isobutylene | L-Isoleucine, Isobutylene | p-Toluenesulfonic acid | Dioxane | 2-5 days | Poor (35% without N-protection), improved with N-protection (up to 91%) | [2] |

| tert-Butyl Acetate | L-Isoleucine, tert-Butyl Acetate | Bis(trifluoromethanesulfonyl)imide | tert-Butyl Acetate | Rapid | Good to High | [3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 69320-89-4 | [5][6] |

| Molecular Formula | C₁₀H₂₂ClNO₂ | [6][7] |

| Molecular Weight | 223.74 g/mol | [6][7] |

| Melting Point | 160 °C | [6] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in methanol | [6] |

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via the isobutylene method.

Caption: Workflow for the synthesis of H-Ile-OtBu via the Tf₂NH method.

Conclusion

The synthesis of this compound is a critical process for the advancement of peptide-based therapeutics and other areas of drug discovery. The choice of synthetic route will depend on the available equipment, scale of the reaction, and desired purity. The isobutylene method, while established for large-scale production, involves longer reaction times and specialized apparatus. Newer methods, such as the use of bis(trifluoromethanesulfonyl)imide, offer a more rapid and potentially more efficient alternative for laboratory-scale synthesis. This guide provides the necessary technical details to enable researchers to effectively produce this valuable synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. L-Isoleucine tert-butyl ester hydrochloride | 69320-89-4 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

The Role and Reaction Mechanism of H-Ile-OtBu.HCl in Peptide Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and behavior of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) in peptide coupling reactions. Contrary to functioning as a coupling reagent, this compound serves as a critical amino acid building block, specifically as the amine-component (N-terminal residue) in the formation of a peptide bond. This document details the underlying chemical principles, reaction mechanisms facilitated by common coupling reagents, comprehensive experimental protocols, and quantitative data derived from relevant synthetic examples.

Core Concepts: Understanding the Role of this compound

In modern peptide synthesis, whether in solution-phase or solid-phase, the formation of a peptide bond is a meticulously controlled condensation reaction. This process requires selective protection and activation of the participating amino acids to prevent unwanted side reactions and ensure the correct sequence.

This compound is a protected form of the amino acid L-Isoleucine. Its structure incorporates two key protecting groups:

-

C-Terminal Protection (tert-Butyl Ester, -OtBu): The carboxylic acid group is protected as a tert-butyl ester. This group is robust and stable under the basic conditions of the coupling reaction but can be readily removed with moderate to strong acids (e.g., Trifluoroacetic Acid, TFA), which is a common final step in peptide synthesis. The steric bulk of the tert-butyl group also helps to prevent side reactions like self-condensation.

-

N-Terminal Protection (Hydrochloride Salt, .HCl): The α-amino group is protonated and stabilized as a hydrochloride salt. This renders the amine non-nucleophilic, preventing it from reacting until desired. Before the coupling reaction can proceed, this salt must be neutralized with a non-nucleophilic base to liberate the free primary amine, which then acts as the nucleophile.

Therefore, the "mechanism of action" of this compound is its participation as the nucleophilic component in a reaction driven by a separate coupling reagent.

The General Mechanism of Peptide Bond Formation

The formation of a peptide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid group of the incoming amino acid (the "carboxyl-component"). This activation is the primary role of coupling reagents. The overall process can be broken down into three key stages, as illustrated below.

Diagram 1: Pre-reaction Component Preparation

Caption: Initial activation and deprotection steps.

-

Activation of the Carboxyl-Component: An N-protected amino acid (e.g., Boc-Ala-OH) is treated with a coupling reagent (e.g., HBTU, HATU, EDC). The reagent converts the carboxylic acid into a highly reactive intermediate, such as an active ester or an O-acylisourea intermediate. This step makes the carboxyl carbon highly electrophilic.

-

Deprotection of the Amine-Component: Concurrently, or in the same pot, the this compound salt is neutralized. A sterically hindered, non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to abstract the proton from the ammonium group.[1][2][3] This deprotection is crucial as it generates the free α-amino group of the isoleucine ester, which is a potent nucleophile.

-

Nucleophilic Attack and Peptide Bond Formation: The liberated nucleophilic amine of H-Ile-OtBu attacks the electrophilic carbonyl carbon of the activated carboxyl-component. This forms a tetrahedral intermediate which then collapses, expelling the activating group as a stable byproduct (e.g., DCU for DCC, HOBt for HBTU) and forming the new peptide (amide) bond.

Diagram 2: The Coupling Reaction

Caption: Nucleophilic attack to form the peptide bond.

Quantitative Data from Coupling Reactions

The efficiency of peptide coupling is influenced by the choice of coupling reagent, solvent, temperature, and reaction time. While specific data for this compound is distributed across various syntheses, the following table summarizes representative quantitative data from solution-phase dipeptide syntheses using similar amino acid esters.

| N-Protected AA | Amine Component | Coupling Reagent(s) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Boc-L-Tryptophan | H-Phe-OMe.HCl | DCC / HOBt | DIPEA | DCM | 12-16 | ~85 | [4] |

| Boc-Isoleucine | H-Leu-OMe.HCl | Not Specified | NMM | DCM | Not Specified | High | [5] |

| Boc-Serine | H-Ile-Leu-OMe.HCl | EDC / HOBt | NMM | DCM | 12-16 | High | [5] |

| Boc-N-Me-D-Glu-OH | H-Xaa-OR' | HBTU / HOBt | DIPEA | DMF | 2-4 | High | Protocol Example |

| Boc-Alanine | Methyl Anthranilate | HBTU / DMAP | DIPEA | DCM | 12 | 92 | Supporting Info |

Note: Yields are highly dependent on the specific amino acid sequence, purification method, and scale.

Experimental Protocols

This section provides a detailed, representative methodology for a solution-phase coupling reaction to synthesize a dipeptide, for instance, Boc-Ala-Ile-OtBu. This protocol is a composite based on standard, widely used procedures.

Materials and Reagents

-

N-α-Boc-L-Alanine (Boc-Ala-OH) (1.0 eq)

-

L-Isoleucine tert-butyl ester hydrochloride (this compound) (1.0 eq)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.05 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

1M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Saturated NaCl (Brine, aqueous)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure

-

Carboxyl-Component Activation:

-

In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Boc-Ala-OH (1.0 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DCM (approx. 5-10 mL per mmol of amino acid).

-

Cool the flask to 0 °C using an ice bath.

-

-

Amine-Component Neutralization and Coupling:

-

To the cooled solution, add this compound (1.0 eq).

-

Slowly add DIPEA (2.5 eq) dropwise to the stirred reaction mixture. The first equivalent neutralizes the HCl salt, and the subsequent amount acts as the base for the coupling reaction itself.

-

Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting amino acid spots indicates reaction completion.

-

-

Work-up and Extraction:

-

Once the reaction is complete, dilute the mixture with Ethyl Acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1M HCl (2x) to remove unreacted amine and excess base.

-

Saturated NaHCO₃ solution (2x) to remove unreacted carboxyl-component and HOBt.

-

Brine (1x) to reduce the water content in the organic phase.

-

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification and Characterization:

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude dipeptide by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.

-

Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum to yield the protected dipeptide as a solid or oil.

-

Characterize the final product using NMR spectroscopy and Mass Spectrometry to confirm its identity and purity.

-

Diagram 3: Experimental Workflow

Caption: Solution-phase peptide coupling workflow.

Conclusion

This compound is a strategically protected amino acid that serves as a fundamental building block in peptide synthesis. Its role is not that of a catalyst or reagent but as the nucleophilic amine-component in a coupling reaction. A thorough understanding of the function of its protecting groups—the N-terminal hydrochloride salt requiring neutralization and the C-terminal tert-butyl ester providing stability—is essential for its successful application. The efficiency of its incorporation into a growing peptide chain is dictated by the selection of an appropriate coupling reagent and base, which together orchestrate the activation and subsequent peptide bond formation. The protocols and data presented herein provide a robust framework for the effective use of this compound in the synthesis of complex and therapeutically relevant peptides.

References

Solubility Profile of H-Ile-OtBu.HCl: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering critical data and standardized protocols for its use in various laboratory settings.

Core Technical Data

This compound (CAS No. 69320-89-4) is a white to off-white solid with a molecular weight of 223.74 g/mol . Its solubility is a critical parameter for its effective use in solution-phase and solid-phase peptide synthesis, as well as for its application in the development of therapeutic agents.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that for Dimethyl Sulfoxide (DMSO), the application of ultrasound is necessary to achieve the indicated solubility. For comparative purposes, solubility data for the similar compound, H-Leu-OtBu.HCl, is also included.

| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | 100[1][2][3] | 446.95[1][2][3] | Ultrasonic assistance required.[1][2][3] |

| This compound | Methanol | 50 | 223.48 | - |

| H-Leu-OtBu.HCl | Dimethylformamide (DMF) | 30[4] | 134.08 | Comparative data.[4] |

| H-Leu-OtBu.HCl | Dimethyl Sulfoxide (DMSO) | 30[4] | 134.08 | Comparative data.[4] |

| H-Leu-OtBu.HCl | Ethanol | 30[4] | 134.08 | Comparative data.[4] |

| H-Leu-OtBu.HCl | PBS (pH 7.2) | 10[4] | 44.69 | Comparative data.[4] |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted shake-flask method, which is considered the gold standard for establishing thermodynamic solubility.

Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)

-

Volumetric flasks

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Place the flasks in a shaker or orbital incubator at a constant temperature for a defined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, remove the flasks and allow the undissolved solid to sediment. For finer suspensions, centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) is recommended to pellet the excess solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, this should be done promptly. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of known concentrations should be prepared to ensure accurate quantification.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or mM.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

This guide provides essential information for the handling and application of this compound in a research and development setting. Adherence to these protocols will ensure accurate and reproducible results, facilitating the seamless progression of drug discovery and peptide synthesis projects.

References

An In-depth Technical Guide to the Safe Handling of H-Ile-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for H-Ile-OtBu.HCl (L-Isoleucine tert-butyl ester hydrochloride), a key reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is an amino acid derivative used in synthetic organic chemistry.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Name | L-Isoleucine tert-butyl ester hydrochloride | [2][3] |

| Synonyms | H-Ile-OtBu Hydrochloride, tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride | [2] |

| CAS Number | 69320-89-4 | [1][4] |

| Molecular Formula | C10H22ClNO2 | [1][4] |

| Molecular Weight | 223.74 g/mol | [1][5] |

| Appearance | White to off-white solid | [1][6] |

| Purity | >98% | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1][5][6] |

Hazard Identification and First Aid

| Exposure Route | Potential Effects | First Aid Measures |

| Inhalation | May cause respiratory tract irritation.[7][8] | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10] |

| Skin Contact | May cause skin irritation.[7][8] | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Wash with soap and water.[7] |

| Eye Contact | May cause eye irritation.[7][8] | Immediately flush eyes with plenty of water for at least 15 minutes.[9] Remove contact lenses if present and easy to do. Seek medical attention.[9] |

| Ingestion | May be harmful if swallowed.[7][8] | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10] |

Handling and Storage

Proper handling and storage are paramount to minimizing exposure risks.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9][11]

Storage:

-

Recommended long-term storage for the powder is at -20°C for up to 3 years.[1][5][6] It can be stored at 4°C for up to 2 years.[1][6]

-

Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][5][6]

-

Keep away from heat and strong oxidizing agents.[13]

Accidental Release and Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation.[14] Small spills can be managed by using appropriate tools to place the material into a waste disposal container.[7][8] For larger spills, prevent further leakage if it is safe to do so.[13]

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] Do not dispose of with household garbage.[12]

Experimental Protocols and Workflows

The following diagrams illustrate standard workflows for handling and safety precautions associated with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. peptide.com [peptide.com]

- 4. biocrick.com [biocrick.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. camachem.com [camachem.com]

- 12. fishersci.com [fishersci.com]

- 13. afgsci.com [afgsci.com]

- 14. archpdfs.lps.org [archpdfs.lps.org]

A Comprehensive Technical Guide to H-Ile-OtBu.HCl: Physical Properties, Storage, and Handling for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with essential information on the physical appearance, storage conditions, and handling of H-Ile-OtBu.HCl (L-Isoleucine tert-butyl ester hydrochloride). Adherence to these guidelines is crucial for maintaining the integrity and efficacy of this amino acid derivative in research and development applications.

Core Properties of this compound

This compound is a protected form of the amino acid L-isoleucine, commonly utilized as a building block in solid-phase peptide synthesis and other organic synthesis applications.[1] The tert-butyl ester group provides a temporary protecting group for the carboxylic acid functionality, which can be removed under specific acidic conditions.

Physical Appearance

This compound is consistently described as a white to off-white solid or powder.[2][3] This visual characteristic is a primary indicator of the compound's purity and should be noted upon receipt and during routine handling.

Recommended Storage Conditions

Proper storage of this compound is critical to prevent degradation and ensure its stability over time. The recommended storage conditions vary for the lyophilized powder and solutions.

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C | Up to 3 years | For long-term storage, ensure the container is tightly sealed and protected from moisture. A desiccator is recommended. |

| 4°C | Up to 2 years | Suitable for short-term storage. The container should remain tightly sealed. | |

| In Solvent | -80°C | Up to 6 months | Aliquoting the solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Use sterile buffers at a pH of 5-6 for aqueous solutions. |

| -20°C | Up to 1 month | Suitable for short-term storage of solutions. Aliquoting is still recommended. |

Experimental Protocols: Handling and Solution Preparation

Precise and careful handling of this compound is essential for obtaining reliable and reproducible experimental results. The following protocols provide detailed methodologies for the proper handling and preparation of solutions.

General Handling Procedures

-

Acclimatization: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can degrade the compound.

-

Weighing: Weigh the desired amount of the powder quickly in a clean, dry environment. Minimize the time the container is open.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

Protocol for Preparation of a 100 mM Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this compound.

Materials:

-

This compound (MW: 223.74 g/mol )

-

Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Analytical balance

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L × 0.001 L × 223.74 g/mol × 1000 mg/g = 22.374 mg

-

-

Weighing: Carefully weigh out 22.374 mg of this compound powder on an analytical balance and transfer it to a sterile vial.

-

Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. This compound is highly soluble in DMSO, up to 100 mg/mL (446.95 mM).[2]

-

Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved. If necessary, gentle warming can be applied to aid dissolution.

-

Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use sterile vials. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Visualizing the Workflow

The following diagrams illustrate the key workflows for handling and storing this compound.

References

A Technical Guide to H-Ile-OtBu.HCl and Fmoc-Ile-OH: Core Differences and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic selection of protected amino acid derivatives is paramount to achieving high-yield, high-purity target peptides. Among the vast array of available building blocks, L-Isoleucine derivatives H-Ile-OtBu.HCl and Fmoc-Ile-OH represent two fundamentally different approaches to peptide chain elongation. This technical guide provides an in-depth analysis of their core distinctions, applications, and the experimental protocols governing their use.

Core Chemical and Physical Properties

The divergent applications of this compound and Fmoc-Ile-OH stem directly from their unique chemical structures, where different functional groups of the isoleucine backbone are selectively protected.

-

This compound (L-Isoleucine tert-butyl ester hydrochloride) : In this derivative, the α-amino group is unprotected and available for peptide bond formation, albeit in its hydrochloride salt form. The C-terminal carboxylic acid is protected by a tert-butyl (OtBu) ester. This protecting group is stable under basic conditions but is readily cleaved by strong acids.

-

Fmoc-Ile-OH (N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine) : Conversely, this compound features a protected α-amino group with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The C-terminal carboxylic acid remains free, allowing for its activation and subsequent coupling to a free amino group of a growing peptide chain.

The differing protection strategies dictate their respective roles in peptide synthesis, with Fmoc-Ile-OH being a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).

Data Presentation: Quantitative Comparison

For ease of comparison, the key quantitative data for both compounds are summarized below.

| Property | This compound | Fmoc-Ile-OH |

| CAS Number | 69320-89-4[1] | 71989-23-6 |

| Molecular Formula | C₁₀H₂₂ClNO₂[1] | C₂₁H₂₃NO₄ |

| Molecular Weight | 223.74 g/mol [1] | 353.41 g/mol |

| Appearance | Solid, White to off-white[1] | Fine Crystalline Powder, White[2] |

| Melting Point | Not consistently reported | 145-147 °C[2] |

| Solubility | Soluble in polar organic solvents | Soluble in DMF and Methanol[2][3] |

| Optical Rotation | Data not readily available | [α]20/D −12±1°, c = 1% in DMF |

| N-terminus Protection | None (present as HCl salt) | Fmoc (Base-labile) |

| C-terminus Protection | OtBu (Acid-labile) | None |

The Principle of Orthogonality in Peptide Synthesis

The key difference between this compound and Fmoc-Ile-OH lies in the concept of orthogonal protection . An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others by using distinct deprotection conditions.[4][5] The combination of the base-labile Fmoc group for N-terminal protection and acid-labile groups (like OtBu) for side-chain or C-terminal protection is the foundation of the widely adopted Fmoc/tBu strategy in SPPS.[5][6]

This compound and Fmoc-Ile-OH are essentially "opposite" building blocks in this regard. Fmoc-Ile-OH is designed for the iterative addition to a peptide chain where the N-terminus is repeatedly deprotected. This compound, with its free N-terminus and protected C-terminus, is more suited for solution-phase synthesis or for the introduction of a C-terminal isoleucine ester.

Figure 1: Orthogonal deprotection in Fmoc-SPPS.

Experimental Protocols

Fmoc-Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ile-OH

The following protocols outline a standard manual workflow for the incorporation of an isoleucine residue into a peptide sequence on a solid support.

Workflow for a Single Coupling Cycle:

Figure 2: A single cycle in Fmoc-SPPS.

Protocol 3.1.1: Fmoc Deprotection

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 3 minutes.

-

First Wash: Drain the piperidine solution.

-

Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes. The progress of Fmoc removal can be monitored by UV spectrophotometry of the drained solution at approximately 301 nm.[4]

-

Final Washes: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the coupling step.

Protocol 3.1.2: Coupling of Fmoc-Ile-OH

-

Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ile-OH (3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Activation: Add N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the activating agent) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated Fmoc-Ile-OH solution to the deprotected peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Deprotection of the OtBu Group

The tert-butyl ester of this compound is stable to the basic conditions of Fmoc deprotection but is readily cleaved under acidic conditions. This is typically performed at the end of the synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

Protocol 3.2.1: Acidic Cleavage of the OtBu Ester

-

Preparation: Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger.[7]

-

Reaction: Add the cleavage cocktail to the dried peptide-resin (containing the OtBu-protected isoleucine) in a reaction vessel.

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation and decantation of the ether.

-

Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Application in Solution-Phase Peptide Synthesis (SPPS) using this compound

While less common for long peptides, solution-phase synthesis is still valuable, particularly for the synthesis of di- or tripeptides, or for large-scale production. This compound can be used as the C-terminal amino acid derivative in such a synthesis.

Workflow for Dipeptide Synthesis (e.g., Fmoc-Ala-Ile-OtBu):

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Fmoc-Ile-OH | 71989-23-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of H-Ile-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucine (Ile), a sterically hindered amino acid, can present challenges in solid-phase peptide synthesis (SPPS), leading to incomplete coupling reactions. The use of C-terminally protected derivatives, such as H-Ile-OtBu.HCl (Isoleucine tert-butyl ester hydrochloride), is a key strategy for the synthesis of peptides with a C-terminal isoleucine. The tert-butyl (tBu) ester protects the C-terminal carboxylic acid, preventing it from participating in unwanted side reactions during peptide chain elongation. This document provides detailed protocols for the incorporation of this compound into a peptide sequence using SPPS, focusing on the initial loading onto the resin and subsequent peptide synthesis cycles. It is important to note that for use in standard Fmoc-based SPPS, the free N-terminal amine of this compound must first be protected with a suitable group, typically the fluorenylmethyloxycarbonyl (Fmoc) group.

N-Terminal Fmoc Protection of this compound

Prior to its use in Fmoc-SPPS, the N-terminus of this compound must be protected. This protocol outlines the standard procedure for the Fmoc protection of an amino acid ester.

Experimental Protocol: Fmoc Protection of this compound

-

Dissolution: Dissolve this compound in a suitable solvent mixture, such as 10% aqueous sodium carbonate and dioxane.

-

Addition of Fmoc-Osu: Add Fmoc-Osu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.0-1.2 equivalents) to the solution while stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. This typically involves extraction with an organic solvent like ethyl acetate.

-

Purification: Purify the resulting Fmoc-Ile-OtBu by column chromatography on silica gel to obtain the pure product.

-

Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Loading of Fmoc-Ile-OtBu onto the Solid Support

The first crucial step in SPPS is the covalent attachment (loading) of the first protected amino acid onto the resin. The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide. For peptides with a C-terminal carboxylic acid, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used.[1]

2-CTC resin is highly acid-sensitive, allowing for the cleavage of the peptide from the resin under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups, including the C-terminal OtBu group, intact.[2] This makes it an excellent choice for the synthesis of protected peptide fragments.

Experimental Protocol: Loading of Fmoc-Ile-OtBu onto 2-CTC Resin

-

Resin Swelling: Swell the 2-CTC resin (1.0 eq) in anhydrous dichloromethane (DCM) (10-15 mL/g of resin) for 30-60 minutes in a reaction vessel.

-

Amino Acid Preparation: In a separate flask, dissolve Fmoc-Ile-OtBu (1.0-1.5 eq) in anhydrous DCM.

-

Coupling: Add the Fmoc-Ile-OtBu solution to the swollen resin. Then, add N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq).[3][4]

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for the sterically hindered isoleucine derivative.[5]

-

Capping: After the coupling reaction, quench any remaining active sites on the resin by adding a capping solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) and agitating for 30 minutes.

-

Washing: Wash the resin sequentially with DCM, DMF, and finally methanol.

-

Drying: Dry the resin under vacuum to a constant weight.

-

Loading Determination: The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a 20% piperidine in DMF solution and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.

Wang resin is another common support for the synthesis of peptides with a C-terminal carboxylic acid. The ester linkage to Wang resin is more stable than to 2-CTC resin and requires stronger acidic conditions for cleavage, typically a high concentration of trifluoroacetic acid (TFA).[6]

Experimental Protocol: Loading of Fmoc-Ile-OtBu onto Wang Resin

-

Resin Swelling: Swell the Wang resin (1.0 eq) in a 9:1 (v/v) mixture of DCM and N,N-Dimethylformamide (DMF) (10-15 mL/g of resin) for 1-2 hours.

-

Activation Mixture: In a separate flask, dissolve Fmoc-Ile-OtBu (1.5-2.5 eq) and 1-Hydroxybenzotriazole (HOBt) (1.5-2.5 eq) in a minimal amount of DMF.[7]

-